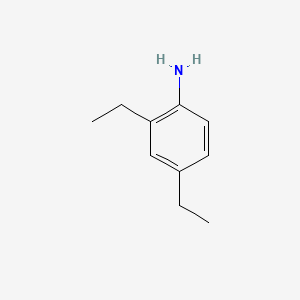

2,4-diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSJCFMDVCGSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163604 | |

| Record name | Benzenamine, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14719-47-2 | |

| Record name | Benzenamine, 2,4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014719472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diethylaniline from m-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust, two-step synthetic pathway for the preparation of 2,4-diethylaniline, a valuable intermediate in pharmaceutical and chemical research, starting from commercially available m-diethylbenzene. The synthesis involves the regioselective nitration of the aromatic ring followed by the reduction of the resulting nitro group to the corresponding aniline (B41778). This document provides detailed experimental protocols, tabulated quantitative data derived from analogous transformations, and visual representations of the synthetic workflow to ensure clarity and reproducibility.

Synthetic Overview

The synthesis of this compound from m-diethylbenzene is achieved through a sequential nitration and reduction process. The ethyl groups on the m-diethylbenzene ring are ortho, para-directing activators. Consequently, electrophilic nitration favors substitution at the positions ortho and para to these groups, leading to the formation of 2,4-diethylnitrobenzene as the major product. Subsequent reduction of the nitro group yields the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis. It is important to note that while the methodologies are well-established, the presented yields are based on analogous reactions due to a lack of published data for this specific reaction sequence.

Table 1: Quantitative Data for the Nitration of m-Diethylbenzene

| Parameter | Value/Range | Notes |

| Reactants | ||

| m-Diethylbenzene | 1.0 eq | Starting material |

| Concentrated Nitric Acid (68%) | 1.1 - 1.5 eq | Nitrating agent |

| Concentrated Sulfuric Acid (98%) | 1.5 - 2.0 eq | Catalyst |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Critical to control exotherm and prevent dinitration |

| Reaction Time | 1 - 2 hours | Monitored by TLC |

| Yield | ||

| Estimated Yield of 2,4-Diethylnitrobenzene | 75 - 85% | Based on nitration of similar dialkylbenzenes |

Table 2: Quantitative Data for the Reduction of 2,4-Diethylnitrobenzene

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2,4-Diethylnitrobenzene | 1.0 eq | Intermediate from Step 1 |

| Iron Powder | 3.0 - 5.0 eq | Reducing agent |

| Concentrated Hydrochloric Acid | 0.1 - 0.2 eq (catalytic) | To activate the iron |

| Solvent (Ethanol/Water) | 5 - 10 mL/g of substrate | To facilitate the reaction |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C (Reflux) | |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Yield | ||

| Estimated Yield of this compound | 85 - 95% | Based on similar Bechamp reductions[1][2][3] |

Experimental Protocols

Step 1: Synthesis of 2,4-Diethylnitrobenzene via Nitration of m-Diethylbenzene

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[4]

Materials:

-

m-Diethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (68%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (1.5 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add m-diethylbenzene (1.0 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (0.5 eq) and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of m-diethylbenzene in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-diethylnitrobenzene as a yellow oil. The product can be purified further by vacuum distillation.

Step 2: Synthesis of this compound via Reduction of 2,4-Diethylnitrobenzene

This protocol employs the Bechamp reduction, a classic and effective method for converting aromatic nitro compounds to anilines using iron powder in an acidic medium.[1][2][3]

Materials:

-

2,4-Diethylnitrobenzene

-

Iron powder (<100 mesh)

-

Water

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521) solution (2 M)

-

Ethyl Acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-diethylnitrobenzene (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

-

Add iron powder (4.0 eq) to the mixture.

-

With stirring, add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washes and remove the ethanol under reduced pressure.

-

To the remaining aqueous solution, add ethyl acetate and basify with 2 M sodium hydroxide solution until the pH is >10 to precipitate any remaining iron hydroxides and ensure the aniline is in its free base form.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude this compound. The product can be purified by vacuum distillation.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. The reduction of nitro compounds is most preferred in the presence of [allen.in]

- 2. organic chemistry - Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2,4-Diethylaniline via Nitration and Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diethylaniline, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis involves a two-step process: the regioselective nitration of 1,3-diethylbenzene (B91504) to form 2,4-diethyl-1-nitrobenzene (B3035581), followed by the reduction of the nitro group to yield the target aniline (B41778). This document details the experimental protocols, presents quantitative data, and visualizes the synthetic workflow.

Introduction

This compound is a substituted aromatic amine that serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring two ethyl groups on the aniline ring, imparts specific lipophilic and steric properties to the final products. The synthesis route described herein is a classic and reliable method for the preparation of substituted anilines.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow for this compound.

Step 1: Nitration of 1,3-Diethylbenzene

The first step involves the electrophilic aromatic substitution of 1,3-diethylbenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The ethyl groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent ethyl group at the 2-position, the nitration is expected to occur predominantly at the 4-position, yielding 2,4-diethyl-1-nitrobenzene.

Experimental Protocol

Materials:

-

1,3-Diethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (B109758) (or Diethyl Ether)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

To this mixture, add 1,3-diethylbenzene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-diethyl-1-nitrobenzene.

-

The crude product can be purified by vacuum distillation.

Quantitative Data

| Parameter | Value |

| Reactant Ratios | 1,3-Diethylbenzene : Nitric Acid : Sulfuric Acid (molar ratio) = 1 : 1.1 : 2 |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% (of 2,4-diethyl-1-nitrobenzene) |

Step 2: Reduction of 2,4-Diethyl-1-nitrobenzene

The second step is the reduction of the nitro group of 2,4-diethyl-1-nitrobenzene to an amino group to form this compound. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metals in acidic media.

Experimental Protocols

Two common and effective methods for the reduction are provided below.

Method A: Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation.

Materials:

-

2,4-Diethyl-1-nitrobenzene

-

Ethanol (or Methanol)

-

Palladium on Carbon (5% or 10% Pd/C)

-

Hydrogen Gas

Procedure:

-

Dissolve 2,4-diethyl-1-nitrobenzene in ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or in a Parr hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Method B: Chemical Reduction with Iron in Acidic Medium

Reduction with iron scrap and hydrochloric acid is a preferred method in many instances because the FeCl_2 formed gets hydrolyzed to release hydrochloric acid during the reaction, meaning only a small amount of acid is needed to initiate the process.[1][2]

Caption: Workflow for chemical reduction with Fe/HCl.

Materials:

-

2,4-Diethyl-1-nitrobenzene

-

Iron Powder (or Iron Filings)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521) Solution

-

Diethyl Ether (or Dichloromethane)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, prepare a mixture of 2,4-diethyl-1-nitrobenzene, iron powder, ethanol, and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a small amount of concentrated hydrochloric acid to initiate the reaction.

-

Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10) to precipitate iron hydroxides.

-

Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether or dichloromethane.

-

Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Quantitative Data

| Parameter | Catalytic Hydrogenation | Chemical Reduction (Fe/HCl) |

| Reactant Ratios | Nitroarene : Pd/C (w/w) = 1 : 0.01-0.05 | Nitroarene : Fe : HCl (molar ratio) = 1 : 3-5 : 0.1-0.2 |

| Reaction Temperature | Room Temperature | Reflux (approx. 80-100 °C) |

| Reaction Time | 2-6 hours | 2-4 hours |

| Typical Yield | >95% | 85-95% |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~245-247 °C (at atmospheric pressure) |

Spectroscopic Data (Predicted/Reference)

While specific experimental spectra for this compound are not widely published, the following are expected chemical shifts based on the analysis of similar structures like 2,4-dimethylaniline.

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8-7.0 ppm: (m, 3H, Ar-H)

-

δ 3.6 ppm: (br s, 2H, -NH₂)

-

δ 2.4-2.6 ppm: (q, 4H, Ar-CH₂CH₃)

-

δ 1.1-1.3 ppm: (t, 6H, Ar-CH₂CH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~143 ppm: (C-NH₂)

-

δ ~135 ppm: (C-Et)

-

δ ~128 ppm: (C-Et)

-

δ ~127 ppm: (Ar-CH)

-

δ ~118 ppm: (Ar-CH)

-

δ ~115 ppm: (Ar-CH)

-

δ ~28 ppm: (Ar-CH₂)

-

δ ~23 ppm: (Ar-CH₂)

-

δ ~14 ppm: (CH₃)

-

δ ~13 ppm: (CH₃)

Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 149, with characteristic fragmentation patterns including the loss of a methyl group (m/z = 134) and an ethyl group (m/z = 120).

Conclusion

The synthesis of this compound via the nitration of 1,3-diethylbenzene and subsequent reduction of the nitro intermediate is a robust and high-yielding process. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high regioselectivity and yield. The choice of reduction method can be adapted based on the available laboratory equipment and desired purity of the final product. This technical guide provides researchers and professionals with the necessary information to successfully synthesize and characterize this important chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide range of commercially important compounds, including pharmaceuticals, agrochemicals, and dyes. 2,4-diethylaniline, with its unique substitution pattern, presents an interesting case for studying the principles of electrophilic aromatic substitution (EAS). The interplay of the activating and directing effects of the amino and ethyl groups governs the regioselectivity and reactivity of the aromatic ring. This guide provides a comprehensive overview of the electrophilic aromatic substitution on this compound, including reaction mechanisms, directing effects, and detailed experimental considerations for key EAS reactions.

Core Principles: Reactivity and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the amino group (-NH₂) and two ethyl groups (-CH₂CH₃).[1][2] Both the amino and alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[3][4][5][6][7]

In the case of this compound, the positions are influenced as follows:

-

Amino group (-NH₂) at C1: Strongly activating and directs to positions 2, 4, and 6.

-

Ethyl group (-CH₂CH₃) at C2: Activating and directs to positions 1, 3, and 5.

-

Ethyl group (-CH₂CH₃) at C4: Activating and directs to positions 1, 3, and 5.

Considering the positions already substituted (1, 2, and 4), the available positions for electrophilic attack are 3, 5, and 6. The directing effects of the substituents on these available positions are:

-

Position 3: Activated by the ethyl group at C2 and the ethyl group at C4.

-

Position 5: Activated by the ethyl group at C2 and the ethyl group at C4.

-

Position 6: Strongly activated by the amino group at C1 (ortho) and deactivated by the ethyl group at C2 (meta).

The powerful ortho, para-directing effect of the amino group is the dominant factor. Therefore, electrophilic substitution is expected to occur predominantly at the position ortho to the amino group, which is position 6 . Steric hindrance from the adjacent ethyl group at position 2 might slightly disfavor this position, but the electronic activation by the amino group is generally overriding. Substitution at positions 3 and 5 is less likely due to the weaker directing effect of the alkyl groups compared to the amino group.

Key Electrophilic Aromatic Substitution Reactions

This section details the major electrophilic aromatic substitution reactions as they apply to this compound. While specific data for this compound is limited, protocols for closely related compounds provide valuable insights into the expected reaction conditions and outcomes.

Halogenation

Halogenation of anilines is typically a rapid reaction that does not require a Lewis acid catalyst due to the highly activated nature of the ring.

Predicted Major Product: 6-Bromo-2,4-diethylaniline

Experimental Protocol: Bromination of 2,4-dimethylaniline (B123086) (Analogous Compound)

A representative protocol for the bromination of the structurally similar 2,4-dimethylaniline is presented below.[8]

Materials:

-

2,4-dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 2,4-dimethylaniline in dichloromethane.

-

Slowly add N-bromosuccinimide (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture for 90 minutes.

-

Remove the solvent under reduced pressure.

-

Add water and dichloromethane to the residue and transfer to a separatory funnel.

-

Separate the organic layer and wash sequentially with water, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The product can be further purified by sublimation.[8]

Quantitative Data for Bromination of 2,4-dimethylaniline [8]

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| 2,4-dimethylaniline | N-Bromosuccinimide | Dichloromethane | 90 min | Room Temp. | 83.42% |

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[9][10] This can lead to a mixture of products and reduced reactivity. To achieve regioselective nitration, protection of the amino group is often employed.

Predicted Major Product (with protection-deprotection): 6-Nitro-2,4-diethylaniline or 5-Nitro-2,4-diethylaniline depending on the directing group influence after protection. With a bulky protecting group, substitution at the less sterically hindered position 5 might be favored.

Experimental Protocol: Nitration of 2,6-diethylaniline (B152787) via a Tosylamide Protecting Group (Analogous Compound) [9]

This two-step procedure involves the protection of the amino group as a p-toluenesulfonamide, followed by nitration and deprotection.

Step 1: Protection of the Amino Group

Materials:

-

2,6-diethylaniline

-

p-Toluenesulfonyl chloride (TsCl)

-

Ice

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve 2,6-diethylaniline in dry pyridine and cool in an ice-salt bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents).

-

Allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol.

Step 2: Nitration and Deprotection

Materials:

-

N-(2,6-diethylphenyl)-p-toluenesulfonamide

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Acetic acid

-

Ice-water mixture

-

Ethyl acetate

Procedure:

-

Dissolve the protected aniline in a mixture of acetic acid and concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.

-

After the addition is complete, stir the reaction for a specified time while monitoring with TLC.

-

For deprotection, dissolve the resulting N-(4-nitro-2,6-diethylphenyl)-p-toluenesulfonamide in concentrated sulfuric acid.

-

Heat the mixture (e.g., 50°C for 1 hour).

-

Carefully pour the mixture into an ice-water mixture to precipitate the 4-nitro-2,6-diethylaniline.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data for Nitration of N,N-dimethylaniline (Illustrative) [3]

| Reactant | Reagents | Temperature | Yield (m-nitro) | Yield (p-nitro) |

| N,N-dimethylaniline | HNO₃, H₂SO₄ | 5-10°C | 56-63% | 14-18% |

Sulfonation

Sulfonation of anilines typically yields the para-substituted product. The reaction can be carried out using concentrated or fuming sulfuric acid.

Predicted Major Product: this compound-6-sulfonic acid or this compound-5-sulfonic acid.

Experimental Protocol: Sulfonation of 2-methoxy-5-methylaniline (B41322) (Analogous Compound) [11]

Materials:

-

2-methoxy-5-methylaniline

-

100% Sulfuric acid

-

Ice

Procedure:

-

To 260 ml of 100% sulfuric acid, add 137 g (1 mol) of 2-methoxy-5-methylaniline over 30 minutes with stirring and cooling in an ice bath.

-

Heat the reaction mixture to 100°C for 13 hours.

-

Pour the reaction mixture onto 716 g of ice.

-

Filter the precipitate and wash with 700 ml of water.

Quantitative Data for Sulfonation of 2-methoxy-5-methylaniline [11]

| Reactant | Reagent | Temperature | Time | Yield |

| 2-methoxy-5-methylaniline | 100% H₂SO₄ | 100°C | 13 h | 83% |

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful with anilines. The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[12] To perform a Friedel-Crafts acylation, the amino group must first be protected, typically as an amide. The acylation would then proceed, followed by deprotection of the amino group.

Predicted Major Product (with protection-deprotection): An acylated derivative, likely at position 6.

General Experimental Workflow: Friedel-Crafts Acylation of a Protected Aniline

This workflow outlines the general steps required.

Step 1: Protection of the Amino Group

-

React this compound with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide. This moderates the reactivity of the amino group and prevents its reaction with the Lewis acid.

Step 2: Friedel-Crafts Acylation

-

React the protected aniline with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[5][6][13] The reaction is typically carried out in an inert solvent.

Step 3: Deprotection of the Amino Group

-

Hydrolyze the amide back to the free amino group, typically under acidic or basic conditions.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Directing effects in the electrophilic aromatic substitution of this compound.

Experimental Workflows

Caption: Workflow for the regioselective nitration of this compound via a protection strategy.

Conclusion

The electrophilic aromatic substitution of this compound is a prime example of how substituent effects dictate the outcome of chemical reactions. The strong activating and ortho, para-directing nature of the amino group, in concert with the activating effects of the two ethyl groups, renders the aromatic ring highly susceptible to electrophilic attack, primarily at the 6-position. While direct electrophilic substitution can be achieved for reactions like halogenation, more sensitive reactions such as nitration and Friedel-Crafts acylation necessitate the use of a protecting group strategy to control regioselectivity and prevent undesirable side reactions. The experimental protocols and data presented, drawn from closely related aniline derivatives, provide a solid foundation for researchers and drug development professionals to design and execute synthetic routes involving this compound and its derivatives. Further empirical studies on this compound itself would be invaluable to refine these procedures and fully elucidate its reactivity profile.

References

- 1. orgsyn.org [orgsyn.org]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of 2,4-diethylaniline

An In-depth Technical Guide to 2,4-Diethylaniline: Core Physical and Chemical Properties for Researchers

Introduction

This compound is an aromatic organic compound belonging to the substituted aniline (B41778) family. Characterized by an aniline core with two ethyl groups at the 2 and 4 positions of the benzene (B151609) ring, this primary aromatic amine serves as a valuable building block in organic synthesis. Its structural features—a nucleophilic amino group and an activated aromatic ring—make it a versatile precursor for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14719-47-2 | [1][2] |

| Molecular Formula | C10H15N | [2][3] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Colorless to yellowish liquid | Inferred from[4] |

| Boiling Point | 244 °C at 760 mmHg | [2] |

| Density | 0.948 g/cm³ | [2] |

| Flash Point | 103.7 °C | [2] |

| Vapor Pressure | 0.0311 mmHg at 25°C | [2] |

| Refractive Index | 1.542 | [2] |

| LogP | 2.97480 | [2] |

| PSA (Polar Surface Area) | 26.02 Ų | [2] |

Chemical Reactivity and Characteristics

The chemical behavior of this compound is primarily dictated by the presence of the amino (-NH₂) group and the two electron-donating ethyl groups on the aromatic ring.

-

Basicity : The amino group imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, making this compound more basic than aniline itself.

-

Nucleophilicity : The nitrogen atom's lone pair also makes the molecule a potent nucleophile, allowing it to react with a variety of electrophiles. Common reactions at the nitrogen center include acylation, alkylation, and sulfonylation.[1]

-

Electrophilic Aromatic Substitution : The amino and ethyl groups are activating and ortho-, para-directing substituents.[5] This makes the aromatic ring highly susceptible to electrophilic attack. Given the substitution pattern, the primary positions for further substitution are the 3, 5, and 6 positions. Steric hindrance from the ethyl group at position 2 may influence the regioselectivity of incoming electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1][5]

-

Diazotization : As a primary aromatic amine, this compound readily undergoes diazotization.[1] This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[6][7] These diazonium salts are highly versatile synthetic intermediates that can be converted into a wide range of functional groups.[1][7]

Spectroscopic Data

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the downfield region (δ 6.5-7.5 ppm).[1] The three aromatic protons would appear as distinct signals with splitting patterns determined by their coupling. - Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O. - Ethyl Protons (-CH₂CH₃): Two sets of signals, each consisting of a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, in the upfield region. The two ethyl groups may have slightly different chemical shifts due to their distinct positions on the ring.[1] |

| ¹³C NMR | - Aromatic Carbons: Six signals in the δ 110-150 ppm region. The carbon attached to the amino group (C1) would be significantly deshielded (δ ~140-150 ppm).[1] The carbons bearing the ethyl groups (C2 and C4) would also be distinct. - Ethyl Carbons: Two signals for the methylene carbons and two signals for the methyl carbons in the upfield region. |

| IR Spectroscopy | - N-H Stretching: Two characteristic bands for a primary amine in the 3300-3500 cm⁻¹ region.[8] - C-H Stretching (Aromatic): Bands typically above 3000 cm⁻¹. - C-H Stretching (Aliphatic): Bands typically below 3000 cm⁻¹. - C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 149). - Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (M-15) or an ethyl group (M-29) from the alkyl substituents.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of this compound.

Synthesis of this compound via Reduction

A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound.

-

Objective: To synthesize this compound by the reduction of 2,4-diethyl-1-nitrobenzene (B3035581).

-

Principle: The nitro group (-NO₂) is reduced to a primary amino group (-NH₂) using a suitable reducing agent, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), or via catalytic hydrogenation.

-

Materials:

-

2,4-diethyl-1-nitrobenzene

-

Granulated Tin (Sn) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 30%)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distilled water

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diethyl-1-nitrobenzene and granulated tin (or iron powder).

-

Acid Addition: Slowly add concentrated hydrochloric acid to the flask in portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).

-

Basification: Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will precipitate tin or iron hydroxides and liberate the free aniline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Washing & Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

-

Caption: General workflow for the synthesis of this compound.

Diazotization of this compound

This protocol outlines the formation of a diazonium salt from this compound, a key intermediate for further functionalization.

-

Objective: To prepare 2,4-diethylbenzenediazonium chloride in situ for subsequent reactions (e.g., Sandmeyer reaction).

-

Principle: A primary aromatic amine reacts with in situ generated nitrous acid at 0-5 °C to form a thermally unstable diazonium salt.[6]

-

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

-

-

Procedure:

-

Amine Salt Formation: In a beaker or flask, dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution in an ice-salt bath to 0-5 °C with constant stirring. The aniline hydrochloride salt may precipitate as a fine slurry.[6]

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in cold distilled water.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition.[6] The addition should be slow to prevent a rise in temperature and decomposition of the product.

-

Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

-

Usage: The resulting cold solution of 2,4-diethylbenzenediazonium chloride is unstable and should be used immediately in the next synthetic step without isolation.

-

Caption: Workflow for the diazotization of this compound.

Logical Relationships in Reactivity

The reactivity of the this compound ring in electrophilic substitution is governed by the interplay of electronic and steric effects of its substituents.

References

- 1. This compound | 14719-47-2 | Benchchem [benchchem.com]

- 2. This compound | CAS#:14719-47-2 | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Amine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4-Diethylaniline (CAS: 14719-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diethylaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogues, such as 2,6-diethylaniline (B152787) and 2,4-dimethylaniline, to provide illustrative experimental protocols and expected analytical characteristics. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) with two ethyl groups at the second and fourth positions of the benzene (B151609) ring. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 14719-47-2 | N/A |

| Molecular Formula | C10H15N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Boiling Point | 244 °C at 760 mmHg | [1] |

| Density | 0.948 g/cm³ | [1] |

| InChIKey | HOSJCFMDVCGSQM-UHFFFAOYSA-N | [2] |

Synthesis and Purification

Illustrative Synthesis of a Diethylaniline Isomer (2,6-Diethylaniline)

This industrial synthesis method involves the direct ortho-alkylation of aniline with ethylene (B1197577) gas at high temperature and pressure, catalyzed by an aluminum species.[3]

Materials:

-

Aniline

-

Triethylaluminum (B1256330) (catalyst precursor)

-

Ethylene gas

-

High-boiling aromatic solvent

-

Aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

Equipment:

-

High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls

-

Evaporation kettle

-

Distillation apparatus

Experimental Protocol:

-

Catalyst Complex Preparation: In an evaporation kettle, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. The pressure is then reduced to 0.1 MPa.[3]

-

Alkylation Reaction: The prepared catalyst complex is mixed with additional aniline in a mass ratio of 1:12.5 and pumped into a high-pressure synthesis kettle. The reactor is heated to 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain the pressure as the reaction proceeds for 1-8 hours.[3]

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is deactivated with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.[3]

Purification Methods

Fractional distillation under reduced pressure is the most common industrial method for purifying diethylanilines. For laboratory-scale purification, silica (B1680970) gel column chromatography can be employed to remove impurities with similar boiling points.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not widely published. Therefore, data from analogous compounds are presented here to provide an expected analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons and carbons, as well as for the ethyl and amine groups. Below are the reported NMR data for the closely related 2,4-dimethylaniline.

Expected 1H NMR of this compound (in CDCl3):

-

Aromatic Protons: Signals are expected in the range of δ 6.5-7.5 ppm. The splitting patterns will be influenced by the positions of the amino and ethyl groups.

-

Amine Protons (-NH2): A broad singlet is expected, the chemical shift of which can vary with concentration and solvent.

-

Ethyl Group Protons (-CH2CH3): A quartet for the methylene (B1212753) protons and a triplet for the methyl protons are expected.

13C NMR Data for 2,4-Dimethylaniline (in CDCl3): [4]

| Assignment | Chemical Shift (ppm) |

| Aromatic Carbons | ~117-145 |

| Methyl Carbons | ~17, 20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted collision cross-section values for different adducts of this compound are provided below.[5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 150.12773 | 132.2 |

| [M+Na]+ | 172.10967 | 140.3 |

| [M-H]- | 148.11317 | 135.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and C-H stretching of the aromatic ring and alkyl groups. The IR spectrum of the related N,N-diethylaniline shows characteristic peaks that can be used for comparison.[6]

Expected IR Absorption Bands for this compound:

-

N-H Stretching: Two bands in the region of 3300-3500 cm-1 for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm-1.

-

C-H Stretching (Aliphatic): Bands below 3000 cm-1.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm-1.

Reactivity and Potential Applications

As a substituted aniline, this compound is expected to undergo a variety of chemical reactions, making it a potentially useful intermediate in organic synthesis.

Key Reactions

-

Diazotization: The primary amine group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[2]

-

N-Alkylation and N-Acylation: The amine group can be further functionalized through reactions with alkyl halides or acyl chlorides.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and ethyl groups activates the aromatic ring towards electrophilic substitution reactions, such as halogenation and nitration.

References

- 1. This compound | CAS#:14719-47-2 | Chemsrc [chemsrc.com]

- 2. This compound | 14719-47-2 | Benchchem [benchchem.com]

- 3. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,4-Dimethyl aniline(95-68-1) 13C NMR spectrum [chemicalbook.com]

- 5. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 6. N,N-Diethylaniline [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Isomers of Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, isomers, and key chemical properties of diethylaniline (C₁₀H₁₅N). Diethylaniline and its isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of their distinct properties is crucial for their effective application in research and development.

Molecular Structure and Isomerism

Diethylaniline exists as several structural isomers, which can be broadly classified into N-substituted and ring-substituted isomers. The positioning of the two ethyl groups significantly influences the molecule's steric and electronic properties, leading to distinct chemical behaviors among the isomers.

-

N,N-Diethylaniline: This is a tertiary amine where both ethyl groups are attached to the nitrogen atom of the aniline (B41778) molecule. It is a widely used reagent and chemical intermediate.

-

Ring-Substituted Diethylanilines: These are primary amines where the two ethyl groups are attached to the benzene (B151609) ring at various positions. The possible isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.

The relationship between the isomeric structures is depicted below.

Physicochemical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| N,N-Diethylaniline | 91-66-7 | C₁₀H₁₅N | 149.23 | 217 | -38 | 0.938 (at 25°C) | 1.542 |

| 2,3-Diethylaniline | 170099-08-8 | C₁₀H₁₅N | 149.23 | 242.7 (Predicted) | - | 0.948 (Predicted) | - |

| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | 221-222 | 2.5 | 0.993 (at 25°C) | 1.569 |

| 2,4-Diethylaniline | 14719-47-2 | C₁₀H₁₅N | 149.23 | 244 | - | 0.948 | 1.542 |

| 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N | 121.18 | 218 | -14.3 | 0.98 (at 25°C) | 1.558 |

| 2,5-Diethylaniline | 80427-50-5 | C₁₀H₁₅N | 149.23 | - | - | - | - |

| 2,5-Dimethylaniline | 95-78-3 | C₈H₁₁N | 121.18 | 214 | 15.5 | 0.979 (at 20°C) | 1.559 |

| 2,6-Diethylaniline (B152787) | 579-66-8 | C₁₀H₁₅N | 149.23 | 243 | 3-4 | 0.906 (at 25°C) | 1.545 |

| 3,4-Diethylaniline | 54675-14-8 | C₁₀H₁₅N | 149.23 | - | - | - | - |

| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 | 226 | 49-51 | 1.076 | - |

| 3,5-Diethylaniline | 1701-68-4 | C₁₀H₁₅N | 149.23 | - | - | - | - |

| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | 220 | 9.8 | 0.971 (at 20°C) | 1.558 |

Basicity and Steric Effects

The basicity of diethylaniline isomers, quantified by the pKa of their conjugate acids, is a critical chemical property. It is primarily determined by the availability of the nitrogen lone pair for protonation, which is influenced by both electronic and steric effects.

-

Electronic Effects: The ethyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity.

-

Steric Effects: Bulky groups positioned ortho to the amino group can physically hinder the approach of a proton, thereby reducing basicity. This steric hindrance is particularly pronounced in 2,6-disubstituted anilines.

Consequently, N,N-diethylaniline is a stronger base than aniline due to the inductive effect of the N-ethyl groups. Among the ring-substituted isomers, 2,6-diethylaniline is a significantly weaker base due to the steric hindrance from the two ortho-ethyl groups.

Experimental Protocols

Synthesis of Diethylaniline Isomers

A common and effective method for the synthesis of ring-substituted diethylanilines is the catalytic hydrogenation of the corresponding diethylnitrobenzene precursors.

General Protocol for the Synthesis of Ring-Substituted Diethylanilines via Catalytic Hydrogenation:

-

Objective: To reduce the nitro group of a diethylnitrobenzene isomer to an amino group to form the corresponding diethylaniline.

-

Materials:

-

Appropriate diethylnitrobenzene isomer (e.g., 2,6-diethylnitrobenzene)

-

Methanol (B129727) or Ethanol (solvent)

-

Palladium on carbon (Pd/C) or Raney Nickel catalyst

-

Hydrogen gas (H₂)

-

-

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask equipped with a balloon of hydrogen

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

-

-

Procedure:

-

In a suitable reaction vessel, dissolve the diethylnitrobenzene isomer in methanol or ethanol.

-

Carefully add the Pd/C or Raney Nickel catalyst to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 55°C) for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethylaniline.

-

If necessary, purify the product by vacuum distillation or column chromatography.

-

A Technical Guide to the Spectroscopic Characterization of 2,4-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-diethylaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data, qualitative descriptions from available literature, and comparative data from the closely related analog, 2,4-dimethylaniline (B123086). Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of aromatic amines are provided to guide researchers in obtaining and interpreting spectroscopic data. The guide also includes visualizations of experimental workflows and predicted molecular fragmentation patterns to facilitate a deeper understanding of the structural characterization of this compound.

Introduction

This compound is a primary aromatic amine with the molecular formula C₁₀H₁₅N. As a derivative of aniline, it serves as a valuable building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] Accurate structural elucidation and characterization are paramount for its use in these fields, necessitating a thorough understanding of its spectroscopic properties. This guide aims to consolidate the available spectroscopic information for this compound and provide a framework for its analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the two ethyl groups.[1] The aromatic protons are anticipated to appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating effects of the amino and ethyl substituents.[1] The protons of the two ethyl groups will likely exhibit slightly different chemical shifts due to their distinct electronic environments at the ortho and para positions on the aromatic ring.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display signals for the six aromatic carbons and the four carbons of the ethyl groups. The carbon atom attached to the amino group (C1) is predicted to resonate in the range of δ 140-150 ppm. The chemical shifts of the carbons bearing the ethyl groups (C2 and C4) will also be influenced by the electronic effects of the substituents.

Comparative Data: 2,4-dimethylaniline

As a close structural analog, the NMR data of 2,4-dimethylaniline can provide a useful reference. It is important to note that the substitution of methyl with ethyl groups will alter the chemical shifts and introduce additional signals for the ethyl carbons and protons.

Table 1: ¹H and ¹³C NMR Data for 2,4-dimethylaniline

| ¹H NMR (90 MHz, CDCl₃) | Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 6.89 | d | 1H | Ar-H | ||

| δ 6.84 | d | 1H | Ar-H | ||

| δ 6.60 | s | 1H | Ar-H | ||

| δ 3.55 | s | 2H | -NH₂ | ||

| δ 2.22 | s | 3H | Ar-CH₃ | ||

| δ 2.16 | s | 3H | Ar-CH₃ |

| ¹³C NMR (90 MHz, CDCl₃) | Signal | Chemical Shift (ppm) | Assignment |

| δ 143.0 | Ar-C | ||

| δ 130.1 | Ar-C | ||

| δ 127.5 | Ar-C | ||

| δ 121.2 | Ar-C | ||

| δ 117.8 | Ar-C | ||

| δ 115.0 | Ar-C | ||

| δ 20.4 | Ar-CH₃ | ||

| δ 17.2 | Ar-CH₃ |

Note: Data for 2,4-dimethylaniline is provided for comparative purposes. The actual chemical shifts for this compound will differ.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C=C stretch (aromatic) | 1650 - 1450 | Medium-Strong |

| N-H bend | 1650 - 1580 | Medium |

| C-N stretch (aromatic) | 1335 - 1250 | Strong |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

While an experimental mass spectrum for this compound is not provided, predicted data for its molecular ion and various adducts are available. The molecular weight of this compound is 149.23 g/mol .

Table 3: Predicted m/z Values for this compound Adducts [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 150.12773 |

| [M+Na]⁺ | 172.10967 |

| [M-H]⁻ | 148.11317 |

| [M+NH₄]⁺ | 167.15427 |

| [M+K]⁺ | 188.08361 |

| [M]⁺ | 149.11990 |

Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is expected to involve the loss of fragments from the ethyl side chains and potentially the amino group. A common fragmentation pathway for alkyl anilines involves the loss of an alkyl radical.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic identification of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: A simplified predicted fragmentation pathway for protonated this compound.

Illustrative ¹H NMR Assignments

Caption: Predicted proton environments and their expected chemical shift ranges for this compound.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2,4-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific toxicological and safety properties of 2,4-diethylaniline is limited. This guide has been developed by extrapolating data from structurally similar and well-documented aniline (B41778) derivatives, namely 2,6-diethylaniline (B152787) and 2,4-dimethylaniline . It is imperative to treat this compound with extreme caution, assuming it possesses a hazard profile similar to or greater than these analogues. All handling should be conducted by trained personnel in a controlled laboratory environment.

Compound Identification and Analogue Data

Due to the scarcity of specific data for this compound, this document leverages information from its structural isomers and analogues. The primary analogues used for this safety assessment are 2,6-diethylaniline and 2,4-dimethylaniline, which share key structural motifs and are expected to exhibit similar reactivity and toxicity.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Unavailable | 570-34-3 | C₁₀H₁₅N | 149.23 g/mol |

| 2,6-Diethylaniline | Unavailable | 579-66-8 | C₁₀H₁₅N | 149.23 g/mol [1] |

| 2,4-Dimethylaniline | Unavailable | 95-68-1 | C₈H₁₁N | 121.18 g/mol [2] |

Hazard Identification and Classification

Based on data from analogue compounds, this compound should be considered a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, inhalation, and skin contact. It is also suspected to cause organ damage through prolonged or repeated exposure and is toxic to aquatic life.

Table 2.1: GHS Hazard Classification for Analogue Compounds

| Hazard Class | Hazard Statement | Analogue(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 2,6-Diethylaniline[3][4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 2,6-Diethylaniline[4] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | N,N-diethylaniline[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | N,N-diethylaniline[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Bromo-N,N-diethylaniline |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | N,N-diethylaniline[5] |

| Hazardous to the Aquatic Environment, Chronic | H411: Toxic to aquatic life with long lasting effects | N,N-diethylaniline[6] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the analogue compounds. These values should be considered as estimates for this compound.

Table 3.1: Physicochemical Properties of Analogue Compounds

| Property | 2,6-Diethylaniline | 2,4-Dimethylaniline |

| Appearance | Yellow to reddish-brown liquid[1] | Colorless to pale yellow liquid[7] |

| Boiling Point | 243 °C[1] | 218 °C[8] |

| Melting Point | 3-4 °C[1] | -16 °C[2] |

| Flash Point | 123 °C (253.4 °F)[1] | > 90 °C[2][8] |

| Density | 0.906 g/mL at 25 °C[1] | 0.97 g/cm³[2] |

| Vapor Pressure | 0.02 mmHg at 20 °C[1] | Not Available |

| Water Solubility | 0.67 g/L at 26.7 °C[1] | Slightly soluble[7] |

Toxicological Information

Limited toxicological data is available for diethylaniline isomers. The available data for analogue compounds strongly suggests that this compound is toxic. The primary target organ for aniline toxicity is the blood, where it can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.

Table 4.1: Acute Toxicity Data for Analogue Compounds

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 1800 mg/kg | Rat | [1] |

| Acute Oral Toxicity (LD50) | 2690 mg/kg | Rat | [1] |

| Lethal Concentration (LC50) | 4,700 mg/m³/6h | Rat | [1] |

Chronic exposure to aniline derivatives may lead to anemia and damage to the liver, kidneys, and spleen.[9][10]

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

All manipulations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] A designated area within the fume hood should be used for this work.

Personal Protective Equipment (PPE) Requirements:

-

Respiratory Protection: For operations with a potential for generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][11]

-

Skin Protection: Chemical-resistant gloves (nitrile or neoprene are suitable) must be worn.[7] A flame-retardant lab coat and a chemical-resistant apron should be worn over full-length pants and closed-toe shoes.[11]

Handling Procedures:

-

Preparation: Before handling, thoroughly review this safety guide and the available Safety Data Sheets for its analogues.[1] Ensure the chemical fume hood is functioning correctly and that an emergency spill kit, eyewash station, and safety shower are readily accessible.[1]

-

Dispensing: Use non-sparking tools for all transfers.[11] Keep the container tightly sealed when not in use. Avoid the formation of dust and aerosols.[1]

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[11] Clean all equipment and the work area to remove any residual chemical.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][11] The storage container should be tightly closed and clearly labeled with the appropriate hazard warnings.

Emergency Procedures

Spill Management:

-

Evacuation: Immediately evacuate the area in the event of a spill.[11]

-

PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

-

Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[11][12]

-

Collection: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

-

Decontamination: Ventilate the area and wash the spill site after the material has been completely removed.[11]

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Visualizations

The following diagrams illustrate the recommended workflows for safely handling this compound and responding to emergencies.

Caption: Safe Handling Workflow for this compound

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. lobachemie.com [lobachemie.com]

- 7. hopemaxchem.com [hopemaxchem.com]

- 8. echemi.com [echemi.com]

- 9. hopemaxchem.com [hopemaxchem.com]

- 10. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of 2,4-Diethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific quantitative solubility data for 2,4-diethylaniline in a wide range of organic solvents is not extensively available in the public domain. This guide provides a comprehensive framework for understanding the qualitative solubility of this compound based on the properties of structurally similar compounds. Furthermore, it offers a detailed experimental protocol for researchers to determine precise quantitative solubility data.

Introduction

This compound is an aromatic amine with a molecular structure that suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for a multitude of applications in industrial synthesis, pharmaceutical development, and chemical research. The presence of both a polar amine group and a nonpolar diethyl-substituted benzene (B151609) ring dictates its interaction with different solvent classes. This technical guide consolidates the available information on the solubility of this compound and related compounds, and provides a robust methodology for its experimental determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. The amine group in this compound can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic ring and ethyl groups are nonpolar and favor interactions with nonpolar solvents.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

-

Solvent Class: Solvents can be broadly categorized as polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetone (B3395972), ethyl acetate), and nonpolar (e.g., toluene (B28343), hexane). This compound is expected to exhibit varying degrees of solubility across these classes.

Qualitative and Analog Solubility Data

While specific quantitative data for this compound is scarce, the solubility of structurally similar aromatic amines provides valuable insights into its expected behavior. Aromatic amines are generally soluble in many organic solvents.[1] For instance, 2,4-dimethylaniline, a close structural analog, is known to be highly soluble in organic solvents such as ethanol, ether, and benzene.[2] Aniline itself is soluble in a variety of organic solvents including ethanol, acetone, and chloroform.[3]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the behavior of analogous compounds.

| Solvent Class | Solvent | IUPAC Name | Expected Qualitative Solubility of this compound | Rationale |

| Polar Protic | Methanol | Methanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Ethanol | Soluble | Similar to methanol, hydrogen bonding is a key factor for solubility.[2] | |

| Polar Aprotic | Acetone | Propan-2-one | Soluble | Dipole-dipole interactions between the polar carbonyl group of acetone and the amine group of this compound are expected. |

| Dichloromethane | Dichloromethane | Soluble | Favorable dipole-dipole interactions are anticipated. | |

| Ethyl Acetate | Ethyl acetate | Soluble | The ester group can engage in dipole-dipole interactions. | |

| Nonpolar | Toluene | Toluene | Soluble | The nonpolar aromatic rings of both toluene and this compound promote solubility through van der Waals forces. |

| Hexane (B92381) | Hexane | Likely Soluble to Moderately Soluble | The nonpolar nature of hexane will interact with the diethyl-substituted benzene ring, though the polar amine group may limit high solubility. |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.[4][5] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solute) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC or GC, to determine the precise concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

-

Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Mandatory Visualizations